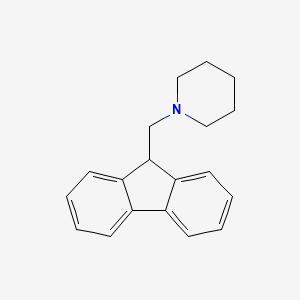

1-((9H-fluoren-9-yl)methyl)piperidine

Beschreibung

Overview of the Chemical Entity and Its Structural Significance in Organic Chemistry

1-((9H-fluoren-9-yl)methyl)piperidine is an organic compound with the molecular formula C19H21N. smolecule.comnih.gov Its structure is characterized by a piperidine (B6355638) ring, which is a saturated six-membered heterocycle containing a nitrogen atom, attached to a methyl group at the 9-position of a fluorene (B118485) moiety. smolecule.com The fluorene component is a polycyclic aromatic hydrocarbon, consisting of two benzene (B151609) rings fused to a central five-membered ring. entrepreneur-cn.com

The structural significance of this molecule lies in the amalgamation of these two distinct chemical motifs. The fluorene group provides a rigid, planar, and aromatic backbone, while the piperidine ring offers a flexible, aliphatic, and basic nitrogen-containing component. smolecule.com This juxtaposition of a rigid aromatic system with a conformationally mobile heterocyclic ring results in a unique three-dimensional architecture and a specific set of physicochemical properties. This distinct combination of features makes it a subject of interest in synthetic and medicinal chemistry. smolecule.com

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C19H21N | smolecule.comnih.gov |

| Molecular Weight | 263.38 g/mol | smolecule.comclearsynth.com |

| CAS Number | 35661-58-6 | nih.govachemblock.com |

| Physical Form | Solid | |

| Purity | Typically ≥95% | achemblock.com |

Historical Context of Fluorene and Piperidine Moieties in Chemical Synthesis

The historical importance of the fluorene and piperidine moieties in chemical synthesis provides a crucial background for understanding the contemporary relevance of this compound.

The fluorene ring system has been a subject of scientific inquiry for over a century. Its derivatives have found extensive applications in materials science, particularly in the development of organic light-emitting diodes (OLEDs) and solar cells, owing to their favorable photoelectric properties. entrepreneur-cn.comnbinno.com In the realm of organic synthesis, a landmark development was the introduction of the fluorenylmethoxycarbonyl (Fmoc) protecting group by Louis A. Carpino in the 1970s. smolecule.com This application revolutionized solid-phase peptide synthesis, a cornerstone of bioorganic chemistry and drug discovery. The stability of the fluorene group and the lability of the protecting group under specific basic conditions provided a robust and efficient method for constructing complex peptides.

The piperidine nucleus is a ubiquitous structural motif in a vast array of natural products, particularly alkaloids, and synthetic pharmaceuticals. researchgate.netijnrd.org Its presence is associated with a wide spectrum of biological activities, and it is considered a "privileged scaffold" in medicinal chemistry. innovareacademics.in Historically, piperidine derivatives have been central to the development of numerous drugs, including analgesics, antipsychotics, and antihistamines. researchgate.netijnrd.org The conformational flexibility of the piperidine ring and its ability to engage in hydrogen bonding and ionic interactions have made it a critical component in the design of molecules that interact with biological targets. pharmjournal.ru

Role as a Foundational Building Block in Advanced Chemical Research

Drawing upon the rich chemical history of its constituent parts, this compound has emerged as a valuable building block in modern chemical research. smolecule.com Its bifunctional nature, possessing both the aromatic fluorene unit and the reactive piperidine moiety, allows for its incorporation into a variety of larger, more complex molecular architectures.

In the field of organic synthesis, this compound serves as a versatile intermediate. The piperidine nitrogen can be readily functionalized, and the fluorene ring can be modified through electrophilic aromatic substitution, providing multiple avenues for structural elaboration. Researchers have utilized this scaffold in the synthesis of macrocycles and dendrimers, which are large, complex molecules with potential applications in materials science and drug delivery. smolecule.com

Furthermore, the unique combination of a hydrophobic fluorene group and a hydrophilic (or at least polar) piperidine ring imparts amphiphilic character to molecules derived from this building block. This property is of interest in the study of self-assembling systems and the development of new materials with tailored properties. The exploration of this compound and its derivatives continues to be an active area of research, with the potential to contribute to the development of novel functional molecules. smolecule.com

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1-(9H-fluoren-9-ylmethyl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N/c1-6-12-20(13-7-1)14-19-17-10-4-2-8-15(17)16-9-3-5-11-18(16)19/h2-5,8-11,19H,1,6-7,12-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAYKWVVEINTEQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80511240 | |

| Record name | 1-[(9H-Fluoren-9-yl)methyl]piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80511240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35661-58-6 | |

| Record name | 1-[(9H-Fluoren-9-yl)methyl]piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80511240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(9-Fluorenylmethyl)piperidine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WH3TUQ8GCT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Organic Synthesis Applications and Mechanistic Investigations Involving 1 9h Fluoren 9 Yl Methyl Piperidine

Role as a Versatile Chemical Building Block in Complex Molecule Synthesissmolecule.comsmolecule.com

1-((9H-fluoren-9-yl)methyl)piperidine is utilized as a versatile building block in the synthesis of complex organic molecules. Its structure, featuring a reactive methyl group and a readily available piperidine (B6355638) ring, allows for further functionalization, making it a valuable precursor in constructing larger, more intricate molecular frameworks. smolecule.com

Synthesis of Macrocyclic Architecturessmolecule.com

The compound serves as a foundational component in the construction of macrocycles—large cyclic molecules. smolecule.com While specific, detailed examples of macrocyclization reactions starting directly from this compound are not extensively documented in peer-reviewed literature, its potential lies in the strategic modification of either the fluorene (B118485) or piperidine moiety to introduce reactive sites for ring-closing reactions. Fluorene-based macrocycles are of interest for their potential to act as artificial receptors for various substrates. researchgate.net

Construction of Dendrimeric Structuressmolecule.com

This compound has been identified as a building block for dendrimers, which are highly branched, monodisperse macromolecules with a tree-like architecture. smolecule.com Dendrimers are synthesized in a stepwise, controlled manner, either starting from a central core and building outwards (divergent approach) or by synthesizing the branches first and then attaching them to a core (convergent approach). nih.govresearchgate.netmdpi.com The fluorenyl-piperidine scaffold can be incorporated into a dendrimer's core, its branching units, or its surface, where the terminal functional groups reside. mdpi.com

Formation of Diverse Heterocyclic Systemssmolecule.com

The structure of this compound is also leveraged in the formation of more complex heterocyclic systems. smolecule.com The inherent reactivity of the fluorene and piperidine components can be exploited to build new rings or to functionalize existing ones. Incorporating the fluorenyl-piperidine unit can modulate the biological activity and physical properties of the resulting heterocyclic compounds, making them valuable for applications in medicinal chemistry and materials science. smolecule.com

Utilization in Amino-Protecting Group Chemistry

The chemistry of this compound is intrinsically linked to the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group, which is fundamental to modern peptide synthesis.

Synthesis of the 9-Fluorenylmethoxycarbonyl (Fmoc) Group as an Intermediate

The compound this compound has been described as an intermediate in the synthesis of the 9-fluorenylmethoxycarbonyl (Fmoc) group. chemicalbook.com The Fmoc group is a critical amine-protecting group widely used in organic synthesis, particularly for its stability under acidic conditions and its lability to bases. researchgate.net

Mechanistic Studies of Fmoc Deprotection Reactions

The removal of the Fmoc protecting group from the N-terminus of a peptide is a crucial step in solid-phase peptide synthesis (SPPS) and is typically accomplished using a secondary amine base, most commonly piperidine. nih.govnih.gov The mechanism is a two-step E1cB (unimolecular conjugate base elimination) reaction. rsc.org

Proton Abstraction: The reaction is initiated by the rapid and reversible removal of the acidic proton from the C9 position of the fluorenyl ring by a base, such as piperidine. nih.govrsc.org This is the rate-determining step. rsc.org

β-Elimination: The resulting carbanion is unstable and undergoes a subsequent β-elimination, which cleaves the C-O bond to release the deprotected amine, carbon dioxide, and a highly reactive electrophile known as dibenzofulvene (DBF). nih.govresearchgate.net

Dibenzofulvene Trapping: To prevent the highly reactive DBF from undergoing polymerization or causing side reactions with the newly liberated amine, a second equivalent of the amine base (piperidine) acts as a nucleophilic scavenger. scielo.org.mx It adds to the exocyclic double bond of DBF via a Michael-type addition to form a stable, soluble dibenzofulvene-piperidine adduct, driving the deprotection reaction to completion. nih.govscielo.org.mx

It is critical to note that the dibenzofulvene-piperidine adduct formed during this trapping step is structurally distinct from This compound . The former is formed by the direct addition of the piperidine nitrogen to the exocyclic carbon of DBF, whereas the latter contains a methylene (B1212753) (-CH₂-) bridge between the fluorene C9 position and the piperidine nitrogen.

| Compound Name | Role in Fmoc Chemistry | Molecular Formula | Molecular Weight (g/mol) | Key Structural Feature |

|---|---|---|---|---|

| Piperidine | Reagent (Base and Nucleophile) | C₅H₁₁N | 85.15 | Saturated six-membered heterocycle. |

| Dibenzofulvene-Piperidine Adduct | Final Product of DBF Trapping | C₁₉H₂₁N | 263.38 | Piperidine N is bonded directly to the exocyclic C of the former fluorene system. |

| This compound | Subject Compound / Building Block | C₁₉H₂₁N | 263.38 | A -CH₂- group links the fluorene C9 and the piperidine N. nih.gov |

Base-Mediated Cleavage Mechanisms (e.g., Piperidine, Piperazine (B1678402), DBU)

The removal of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a critical step in Solid-Phase Peptide Synthesis (SPPS), and it is typically achieved through a base-mediated elimination reaction. The mechanism is a classic example of an E1cB (Elimination, Unimolecular, conjugate Base) reaction. rsc.orgthieme-connect.de This process is initiated by the abstraction of the relatively acidic proton at the C9 position of the fluorenyl ring system by a base. nih.govpeptide.com Secondary amines, such as piperidine, are particularly effective for this purpose. nih.govspringernature.com

The mechanism proceeds in two main steps:

Proton Abstraction: A base, most commonly piperidine, removes the acidic proton from the 9-fluorenylmethyl group. rsc.orgpeptide.com This is the rate-determining step of the reaction. rsc.org

β-Elimination: The resulting carbanion is unstable and undergoes a rapid β-elimination, leading to the formation of a highly reactive electrophile, dibenzofulvene (DBF), along with carbon dioxide and the liberated free amine of the peptide chain. nih.govpeptide.comchempep.com

The role of the secondary amine is twofold. It not only acts as the base to initiate the reaction but also serves as a crucial scavenger for the dibenzofulvene byproduct. peptide.comacs.org Piperidine efficiently traps the DBF intermediate through a Michael-type addition, forming the stable and soluble adduct this compound. scielo.org.mx This scavenging action is vital as it prevents the reactive DBF from attaching irreversibly to the newly deprotected N-terminal amine of the peptide, which would otherwise lead to chain termination. chempep.comacs.org

While piperidine is the most common base, other bases such as piperazine and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) are also used. rsc.orgacs.org DBU, a non-nucleophilic base, can accelerate Fmoc deprotection but does not scavenge the DBF intermediate. rsc.orgchempep.com Therefore, when DBU is used, a nucleophilic scavenger like piperidine is often added to the deprotection solution to trap the dibenzofulvene. rsc.orgpeptide.comchempep.com

Kinetic and Thermodynamic Aspects of Deprotection

The kinetics of Fmoc deprotection are a significant factor in the efficiency of SPPS protocols. The rate of deprotection can be influenced by the choice of base, its concentration, the solvent, and the specific amino acid sequence. thieme-connect.descielo.org.mx The reaction is generally fast, with standard protocols often completing deprotection within minutes. chempep.com

Kinetic studies have been performed to compare the efficiency of various deprotection reagents. For instance, the half-life (t1/2) for the deprotection of resin-bound Fmoc-Val using a standard 20% piperidine in DMF solution was found to be approximately 7 seconds, achieving 99.99% deprotection within 1.5 minutes. rsc.org This is in close agreement with solution-phase studies. rsc.org

Different bases and combinations exhibit varying kinetic profiles. While 20% piperidine is a benchmark, combinations like 5% piperazine supplemented with DBU have been shown to rival its speed. rsc.org For example, a solution of 5% piperazine with 1% DBU achieved a t1/2 of 7 seconds, identical to that of 20% piperidine. rsc.org The choice of amino acid also impacts the rate; deprotection of Fmoc-L-Arginine(Pbf)-OH generally requires more time (a minimum of 10 minutes) to be efficient compared to Fmoc-L-Leucine-OH, which can be effectively deprotected even at shorter times. nih.gov

From a thermodynamic perspective, the reaction is driven by the formation of the stable aromatic fluorenyl system upon elimination and the subsequent irreversible trapping of the dibenzofulvene byproduct. The formation of the stable DBF-adduct, such as this compound, drives the deprotection equilibrium to completion. nih.gov While detailed thermodynamic data is not extensively reported in standard literature, the rapid and complete nature of the reaction under standard conditions indicates a thermodynamically favorable process. The cleavage can also be induced thermally at high temperatures (e.g., 120 °C in DMSO) without any base, although this is not a standard SPPS procedure. chimia.chresearchgate.netnih.gov

| Deprotection Reagent | Substrate | Half-life (t1/2) | Reference |

|---|---|---|---|

| 20% Piperidine in DMF | Fmoc-Val-Resin | 7 s | rsc.org |

| 5% Piperazine in DMF | Fmoc-Val-Resin | 29 s | rsc.org |

| 5% Piperazine + 0.5% DBU in DMF | Fmoc-Val-Resin | 12 s | rsc.org |

| 5% Piperazine + 1% DBU in DMF | Fmoc-Val-Resin | 7 s | rsc.org |

| 20% 4-Methylpiperidine in DMF | Fmoc-L-Arginine(Pbf)-OH | > 3 min | nih.gov |

| 20% Piperidine in DMF | Fmoc-L-Arginine(Pbf)-OH | > 3 min | nih.gov |

| 10% Piperazine in DMF/Ethanol | Fmoc-L-Arginine(Pbf)-OH | > 3 min | nih.gov |

Applications in Solid-Phase Peptide Synthesis (SPPS)

Strategies for Fmoc-Based SPPS Protocols

The Fmoc/tBu (tert-butyl) strategy is a cornerstone of modern solid-phase peptide synthesis, relying on an orthogonal protection scheme where the N-terminal Fmoc group is base-labile and side-chain protecting groups are acid-labile. peptide.comdu.ac.in The central deprotection step in these protocols involves the removal of the Fmoc group to expose the N-terminal amine for the subsequent amino acid coupling.

Standard protocols for Fmoc removal almost universally employ a solution of piperidine in a polar aprotic solvent, typically N,N-dimethylformamide (DMF). uci.edupeptide.com A common and robust procedure involves treating the peptide-resin with a 20% (v/v) solution of piperidine in DMF. du.ac.inuci.edu This treatment is often performed in two steps to ensure complete deprotection. For example, a short initial treatment of 2-5 minutes is followed by draining the reagent and then a second, longer treatment of 5-10 minutes. chempep.compeptide.com The repetition helps to wash away the DBF-piperidine adduct and drive the reaction to completion. chempep.com For sequences prone to aggregation, the deprotection time may need to be extended significantly. peptide.com

The progress of the deprotection can be monitored by UV spectroscopy, as the dibenzofulvene-piperidine adduct has a strong UV absorbance. chempep.comdu.ac.in This feature is often utilized in automated peptide synthesizers to confirm the completion of the deprotection step before proceeding to the next coupling cycle. peptide.com While 20% piperidine is standard, concentrations can be varied, and alternative reagents like DBU/piperazine have been developed for specific applications, such as accelerating synthesis or minimizing side reactions. rsc.orgpeptide.com

Mitigation of Side Reactions in SPPS Mediated by Fluorenyl Derivatives (e.g., Diketopiperazine Formation)

While the Fmoc strategy is highly effective, several side reactions can occur, often mediated by the basic conditions of the deprotection step. Two of the most significant side reactions are diketopiperazine (DKP) formation and aspartimide formation. chempep.comnih.gov

Diketopiperazine (DKP) Formation: This is a major side reaction that occurs at the dipeptide stage of the synthesis. chempep.com After the deprotection of the second amino acid, the liberated N-terminal amine can nucleophilically attack the ester linkage anchoring the dipeptide to the resin, cleaving the peptide from the support and forming a stable six-membered cyclic diketopiperazine. chempep.comresearchgate.net This side reaction is particularly prevalent for sequences containing proline or other secondary amino acids at the C-terminal or penultimate position. iris-biotech.depeptide.com The use of piperidine for Fmoc deprotection can induce this reaction. acs.orgnih.gov

Strategies to Mitigate DKP Formation:

Choice of Resin: Using sterically hindered resins, such as 2-chlorotrityl chloride resin, can physically impede the back-biting attack and reduce DKP formation. chempep.compeptide.com

Dipeptide Coupling: Instead of coupling the second amino acid individually, a pre-formed Fmoc-dipeptide can be coupled to the first resin-bound amino acid. This strategy bypasses the vulnerable dipeptide-resin intermediate. chempep.com

Modified Deprotection Reagents: Alternative Fmoc removal solutions, such as 2% DBU with 5% piperazine in NMP, have been shown to drastically reduce DKP formation compared to the conventional 20% piperidine in DMF. acs.orgnih.gov

Aspartimide Formation: This side reaction occurs in peptides containing aspartic acid (Asp). nih.gov The backbone amide nitrogen can attack the side-chain ester of the Asp residue under basic conditions (like piperidine treatment) to form a five-membered succinimide (B58015) ring, known as an aspartimide. iris-biotech.depeptide.com This intermediate can then be opened by a nucleophile (such as piperidine or water), leading to a mixture of desired α-aspartyl peptide, undesired β-aspartyl peptide, and piperidide conjugates. du.ac.innih.govpeptide.com

Strategies to Mitigate Aspartimide Formation:

Additive in Deprotection Solution: The addition of 1-hydroxybenzotriazole (B26582) (HOBt) to the piperidine deprotection solution can help to reduce the formation of aspartimide. chempep.com

Optimized Protecting Groups: Using bulky side-chain protecting groups for Asp can sterically hinder the cyclization.

Backbone Protection: Introducing protecting groups on the peptide backbone, such as the 2-hydroxy-4-methoxybenzyl (Hmb) group, can disrupt the peptide conformation required for the intramolecular attack. chempep.com

| Side Reaction | Description | Common Loci | Mitigation Strategy | Reference |

|---|---|---|---|---|

| Diketopiperazine (DKP) Formation | Intramolecular cyclization of a dipeptide-resin, leading to cleavage from the resin. | Sequences with C-terminal Proline or Glycine. | Use of 2-chlorotrityl resin; coupling of pre-formed dipeptides; using 2% DBU/5% piperazine for deprotection. | chempep.comiris-biotech.depeptide.com |

| Aspartimide Formation | Cyclization of Asp side-chain to form a succinimide intermediate, leading to α/β peptide mixtures and piperidides. | Aspartic acid (Asp) residues, especially in Asp-Gly or Asp-Asn sequences. | Addition of HOBt to piperidine solution; use of specialized side-chain or backbone protecting groups. | chempep.comnih.govpeptide.com |

| 3-(1-Piperidinyl)alanine Formation | Base-catalyzed elimination of the sulfhydryl group from C-terminal Cysteine, followed by Michael addition of piperidine. | C-terminal Cysteine (Cys) residues. | Use of sterically bulky side-chain protecting groups for Cys (e.g., Trityl). | peptide.com |

Advancements in Peptide Functionalization and Analog Synthesis using Fluorenylmethyl Moieties

The fluorenylmethyl moiety, primarily known for its role as the Fmoc protecting group, also serves as a versatile tool in the synthesis of functionalized peptides and their analogs. The chemical properties of the fluorenyl group and the robust nature of the Fmoc-SPPS methodology allow for the incorporation of non-standard amino acids, fluorescent labels, and other modifications.

High-purity Fmoc-protected amino acid derivatives are essential for minimizing side reactions and ensuring high yields of the target peptide. nih.govnbinno.com The commercial availability of a vast array of these derivatives, including those with post-translational modifications or unnatural side chains, has greatly expanded the scope of peptide synthesis. nih.gov

Furthermore, the fluorenyl group itself can be exploited. For instance, its inherent fluorescence, while generally considered a byproduct, can be utilized in analytical applications. The Fmoc group is also used in the derivatization of amino acids for analysis by High-Performance Liquid Chromatography (HPLC), enhancing their detectability. nbinno.com

The orthogonality of the Fmoc/tBu strategy is a key advantage, allowing for selective deprotection and modification of side chains while the peptide remains anchored to the solid support. This enables complex synthetic routes for cyclic peptides, branched peptides, and peptides conjugated to other molecules, such as lipids or carbohydrates, which are crucial for developing new therapeutic agents and biomaterials. peptide.comnbinno.com

Investigations into Novel Chemical Reactions and Reaction Pathways

While the base-mediated cleavage of the Fmoc group is the standard pathway, research continues into novel methods and reaction conditions. One area of investigation is the thermal cleavage of the Fmoc group. Studies have shown that the Fmoc group can be removed at elevated temperatures (e.g., 120°C in DMSO) without the need for a basic reagent. chimia.chnih.gov This base-free method proceeds cleanly and avoids the use of amine scavengers, as the dibenzofulvene byproduct can be precipitated and removed. chimia.chresearchgate.net This approach offers good selectivity over other protecting groups like Boc and t-butyl ethers and could be advantageous in specific synthetic contexts where base sensitivity is a concern. chimia.chnih.gov

Additionally, efforts are ongoing to develop greener and more sustainable SPPS protocols. This includes exploring alternative bases to piperidine, which has some toxicity concerns. rsc.orgresearchgate.net Bases such as 3-(diethylamino)propylamine (B94944) (DEAPA) have been identified as viable alternatives that can minimize side products like diastereoisomers and aspartimide derivatives. rsc.org The exploration of different solvent systems and alternative deprotection reagents like pyrrolidine (B122466) also aims to expand the efficiency and environmental compatibility of Fmoc-based synthesis. acs.org These investigations into new reaction pathways and reagents are crucial for advancing the field of peptide synthesis, making it more efficient, versatile, and sustainable.

Exploration of Autocatalytic Transformation Mechanisms

The transformation of fluorenyl-containing compounds, particularly the deprotection of the Fmoc group, is a well-studied process in organic synthesis. The standard mechanism for the cleavage of the Fmoc group involves a base-mediated β-elimination (E1cB mechanism). nih.govspringernature.com In this process, a base, typically a secondary amine like piperidine, abstracts the acidic proton at the C9 position of the fluorene ring. nih.govspringernature.com This abstraction is facilitated by the electron-withdrawing nature of the fluorene system. springernature.com

The subsequent collapse of the resulting carbanion leads to the elimination of dibenzofulvene (DBF) and the release of the free amine, along with carbon dioxide. nih.gov The excess piperidine present in the reaction mixture then acts as a scavenger, reacting with the electrophilic DBF to form the stable adduct, this compound. nih.gov

While this transformation is base-mediated, there is currently no scientific literature to suggest that the product, this compound, acts as a catalyst for the deprotection reaction in an autocatalytic manner. The cleavage is initiated and propagated by the external base (e.g., piperidine) added to the reaction system. The role of this compound in this context is that of a stable final product, effectively removing the reactive dibenzofulvene intermediate from the reaction mixture.

Development of New Synthetic Methodologies (e.g., Carbon Dioxide Utilization for Carbamate (B1207046) Synthesis)

The development of synthetic methodologies that utilize carbon dioxide (CO2) as a C1 building block is a significant area of green chemistry research. Secondary amines, such as piperidine and its derivatives, are known to react reversibly with CO2 to form carbamic acids. This reaction forms the basis for potential CO2 capture and utilization technologies.

Given its structure as a secondary amine derivative, this compound is expected to participate in this reaction. The lone pair of electrons on the nitrogen atom can act as a nucleophile, attacking the electrophilic carbon atom of CO2. This results in the formation of a zwitterionic carbamate intermediate, which can then be protonated to yield the corresponding carbamic acid.

| Reactants | Intermediate | Product |

|---|---|---|

| This compound + CO₂ | Zwitterionic Carbamate | This compound-1-carboxylic acid (Carbamic Acid) |

+ O=C=O + O=C=O | (Internal charge separation) | (Structure with COOH group on the piperidine nitrogen) |

Fluorenylmethyl Selenoesters in Peptide Chemistry

In the field of peptide chemistry, protecting groups are essential for the selective formation of amide bonds. The fluorenylmethyl group is the cornerstone of the Fmoc protecting group for amines. Analogously, the 9-fluorenylmethyl (Fm) group can be used to protect other functionalities, such as thiols and, by extension, selenols, in the form of thioesters and selenoesters.

Se-(9-Fluorenylmethyl) selenoesters have been investigated as stable precursors for selenocarboxylic acids. The cleavage of the 9-fluorenylmethyl group from these selenoesters is typically achieved under basic conditions, similar to the deprotection of the Fmoc group. Piperidine is a common reagent used for this purpose. The mechanism involves the abstraction of the acidic C9 proton of the fluorenyl moiety by piperidine, followed by β-elimination to release the selenocarboxylic acid and dibenzofulvene.

As in Fmoc deprotection, the highly reactive dibenzofulvene is trapped by the excess piperidine present, forming this compound as a stable byproduct. Therefore, while not a reagent itself in this context, the formation of this compound is an integral part of the reaction chemistry when piperidine is used to deprotect fluorenylmethyl-protected species, including selenoesters.

Derivatization Strategies and Analog Synthesis of this compound

The synthesis of derivatives and analogs of this compound can be achieved by modifying either the piperidine ring or the fluorenyl group. Standard synthetic routes to the parent compound typically involve the nucleophilic substitution of a leaving group on the 9-fluorenylmethyl moiety by piperidine. A common method is the reaction of 9-(bromomethyl)fluorene with piperidine.

This synthetic strategy allows for considerable variation. By employing substituted piperidines or substituted 9-(bromomethyl)fluorenes, a library of analogs can be generated. For example, using piperidines with substituents at the 2, 3, or 4 positions would yield derivatives with modified steric and electronic properties. Similarly, using fluorene precursors with substituents on the aromatic rings would lead to analogs with altered spectroscopic or solubility characteristics.

| Piperidine Starting Material | Fluorene Starting Material | Resulting Analog/Derivative |

|---|---|---|

| Piperidine | 9-(Bromomethyl)fluorene | This compound |

| 4-Methylpiperidine | 9-(Bromomethyl)fluorene | 1-((9H-fluoren-9-yl)methyl)-4-methylpiperidine |

| Piperidine | 2,7-Dibromo-9-(bromomethyl)fluorene | 1-((2,7-Dibromo-9H-fluoren-9-yl)methyl)piperidine |

| Piperidine-4-carboxamide | 9-(Bromomethyl)fluorene | This compound-4-carboxamide |

These derivatization strategies allow for the fine-tuning of the molecule's properties for various potential applications in medicinal chemistry and materials science. smolecule.com

Advanced Spectroscopic and Analytical Techniques for Structural Elucidation and Reaction Monitoring of 1 9h Fluoren 9 Yl Methyl Piperidine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. For 1-((9H-fluoren-9-yl)methyl)piperidine, ¹H and ¹³C NMR spectra provide definitive confirmation of its covalent structure by mapping the chemical environment of each proton and carbon atom.

In the ¹H NMR spectrum, the protons of the fluorenyl group typically appear in the aromatic region (δ 7.1–8.1 ppm). The piperidine (B6355638) ring protons are found in the aliphatic region, along with the critical methylene (B1212753) bridge protons. An early characterization reported the spectral features in CDCl₃, identifying multiplets for the piperidine and aromatic protons, and a triplet for the methine proton of the fluorenyl group. sci-hub.se

While direct experimental ¹³C NMR data is not widely published, the chemical shifts can be reliably predicted by analyzing the spectra of analogous structures, such as fluorene (B118485) and N-benzylpiperidine derivatives. The fluorenyl carbons exhibit shifts in the aromatic region (~120–145 ppm), while the piperidine and methylene bridge carbons appear in the aliphatic region.

Table 1: Representative ¹H NMR Spectral Data for this compound in CDCl₃ Data based on findings reported by Carpino and Han (1972). sci-hub.se

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Number of Protons |

| Aromatic (Fluorenyl) | 7.12–8.06 | Multiplet (m) | 8H |

| Methine (Fluorenyl CH) | 3.84–4.18 | Triplet (t) | 1H |

| Methylene (Bridge CH₂) & Piperidine (α-CH₂) | 2.4–3.1 | Multiplet (m) | 6H |

| Piperidine (β, γ-CH₂) | 1.35–2.25 | Multiplet (m) | 6H |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Predictions are based on typical chemical shifts for fluorene and N-alkylpiperidine moieties.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Aromatic (Fluorenyl, quaternary) | 140–145 |

| Aromatic (Fluorenyl, CH) | 120–130 |

| Methylene (Bridge CH₂) | ~63 |

| Piperidine (α-CH₂) | ~54 |

| Methine (Fluorenyl CH) | ~50 |

| Piperidine (β-CH₂) | ~26 |

| Piperidine (γ-CH₂) | ~24 |

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragment Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and deduce its structure by analyzing its fragmentation pattern upon ionization. For this compound (C₁₉H₂₁N), the calculated monoisotopic mass is 263.1674 Da, and its molecular weight is approximately 263.38 g/mol . chemscene.com

Under electron ionization (EI), the molecular ion [M]⁺• is expected at m/z 263. The fragmentation of N-alkyl amines is dominated by alpha-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.org For this compound, two primary alpha-cleavage pathways are possible:

Cleavage of the bond between the fluorenyl group and the methylene bridge. This is the most favorable pathway, as it leads to the formation of a highly stable fluorenyl cation (m/z 165) through rearrangement, which is often the base peak in the spectrum of fluorene derivatives. nist.gov

Cleavage that results in the formation of the piperidinomethyl cation [CH₂N(C₅H₁₀)]⁺ at m/z 98.

This fragmentation pattern provides a clear fingerprint for the molecule, confirming the connectivity of the fluorenyl, methylene, and piperidine units.

Table 3: Expected Key Fragments in the Mass Spectrum of this compound

| m/z Value | Proposed Fragment Ion | Fragmentation Pathway |

| 263 | [C₁₉H₂₁N]⁺• | Molecular Ion (M⁺•) |

| 179 | [C₁₄H₁₁]⁺ | Fluorenylmethyl cation |

| 165 | [C₁₃H₉]⁺ | Fluorenyl cation (often the base peak) |

| 98 | [C₆H₁₂N]⁺ | Piperidinomethyl cation |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Quantification and Reaction Progress Monitoring

Ultraviolet-Visible (UV-Vis) spectroscopy is a cornerstone technique for the analysis of this compound due to the strong chromophore of the dibenzofulvene system within its fluorenyl moiety. mdpi.com This property is extensively used in SPPS to quantify the progress of the Fmoc deprotection step.

The formation of this compound is directly proportional to the amount of Fmoc-protecting group cleaved from the peptide resin. By measuring the absorbance of the cleavage solution, one can accurately determine the concentration of the adduct and, by extension, the loading capacity of the resin. libretexts.org The quantification is performed using the Beer-Lambert law (A = εcl), where A is absorbance, ε is the molar absorption coefficient, c is the concentration, and l is the path length.

The adduct exhibits two characteristic absorption maxima, one sharp peak around 301.0 nm and a broader one around 289.8 nm. mdpi.com While the peak at 301.0 nm is more intense, the shallower band at 289.8 nm is often preferred for routine quantification as it is less susceptible to errors from spectrometer wavelength inaccuracies. mdpi.com

Table 4: UV-Vis Absorption Data for this compound in 20% Piperidine/DMF

| Parameter | Value | Reference(s) |

| Maximum Wavelength (λmax 1) | 301.0 nm | mdpi.com |

| Molar Absorptivity (ε) at 301.0 nm | 7100–8500 L mol⁻¹ cm⁻¹ | mdpi.comyoutube.com |

| Maximum Wavelength (λmax 2) | 289.8 nm | mdpi.com |

| Molar Absorptivity (ε) at 289.8 nm | 6089 L mol⁻¹ cm⁻¹ | mdpi.com |

The kinetics of the Fmoc deprotection reaction can be monitored in real-time by continuously measuring the increase in UV absorbance of the reaction solution at one of the characteristic wavelengths (e.g., 301 nm). researchgate.net The rate of formation of the this compound adduct directly reflects the rate of the deprotection reaction. This allows for the optimization of reaction times, ensuring complete deprotection without unnecessary exposure of the peptide to the basic conditions, which can cause side reactions. This on-line monitoring is a feature of many automated peptide synthesizers.

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are essential for separating this compound from unreacted starting materials, intermediates, and other byproducts, thereby allowing for accurate purity assessment.

High-Performance Liquid Chromatography (HPLC), particularly in the reversed-phase (RP-HPLC) mode, is the primary method for analyzing the complex mixtures resulting from Fmoc deprotection. In a typical setup, a nonpolar stationary phase (like C18) is used with a polar mobile phase, often a gradient of acetonitrile (B52724) and water with an acidic modifier like trifluoroacetic acid (TFA).

RP-HPLC can effectively separate the relatively nonpolar dibenzofulvene (DBF) intermediate from the more polar this compound adduct and the starting Fmoc-protected amino acid. rsc.org Monitoring the disappearance of the starting material and the appearance of the adduct peak allows for precise determination of reaction completion. The area of the adduct's peak in the chromatogram is used to assess the purity of the product or the yield of the deprotection step.

Table 5: Example RP-HPLC Retention Times for Species in an Fmoc Deprotection Reaction Conditions can vary significantly based on the column, gradient, and specific Fmoc-amino acid used. Data is illustrative based on published chromatograms. rsc.org

| Compound | Typical Retention Time (t_R, min) |

| Dibenzofulvene (DBF) | ~17.7 |

| This compound | ~11.0 |

| Fmoc-Amino Acid | Variable (e.g., ~13.0 for Fmoc-Val-OH) |

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) serves as a fundamental and versatile analytical technique for the qualitative monitoring of reactions involving this compound and its derivatives. Its application is particularly crucial during the synthesis of this compound, typically formed from the reaction of a 9-fluorenylmethyl halide with piperidine, and in subsequent derivatization reactions. TLC allows for rapid assessment of reaction progress, purity of isolated products, and the effectiveness of purification procedures.

The chromatographic behavior of this compound is dictated by the polarity of its constituent moieties: the nonpolar, aromatic fluorenyl group and the basic, polar piperidine ring. The choice of the stationary and mobile phases is critical for achieving optimal separation of the target compound from starting materials, reagents, and byproducts.

Stationary Phase Selection:

For the analysis of this compound and its analogs, silica (B1680970) gel 60 F₂₅₄ is the most commonly employed stationary phase. The polar nature of the silica gel facilitates the separation of compounds based on their polarity, with more polar compounds exhibiting stronger interactions with the stationary phase and thus having lower Retention Factor (Rƒ) values. Aluminum oxide plates can also be utilized, particularly for the separation of basic compounds like piperidine derivatives.

Mobile Phase Optimization:

The selection of an appropriate mobile phase (eluent) is paramount for achieving clear separation on the TLC plate. The eluent's polarity is adjusted to control the movement of the compounds. For a compound with the mixed polarity characteristics of this compound, a combination of a nonpolar and a more polar solvent is typically used. Common solvent systems include mixtures of hexane (B92381) or petroleum ether with ethyl acetate (B1210297), dichloromethane, or diethyl ether. The addition of a small amount of a basic modifier, such as triethylamine (B128534) or ammonia, to the mobile phase can improve the spot shape and prevent tailing of the basic piperidine moiety by neutralizing acidic sites on the silica gel.

Visualization Techniques:

Since this compound contains a fluorenyl group, it is inherently UV-active. This property allows for straightforward visualization of the TLC spots under a UV lamp, typically at wavelengths of 254 nm or 365 nm. The fluorenyl moiety absorbs the UV light and appears as a dark spot on the fluorescent background of the F₂₅₄ indicator on the TLC plate. For derivatives lacking a UV chromophore, or for enhanced visualization, various staining reagents can be employed. These include:

Potassium Permanganate (KMnO₄) Stain: A general-purpose stain that reacts with compounds that can be oxidized, appearing as yellow or brown spots on a purple background.

Iodine Vapor: A non-destructive method where the TLC plate is placed in a chamber containing iodine crystals. Organic compounds will absorb the iodine vapor and appear as brown spots.

Ninhydrin Stain: While not directly reactive with the tertiary amine of this compound, it is useful for detecting primary or secondary amine contaminants or starting materials.

Reaction Monitoring and Purity Assessment:

In a typical synthesis of this compound from 9-(bromomethyl)fluorene and piperidine, TLC can be used to monitor the consumption of the starting materials and the formation of the product. Aliquots of the reaction mixture are spotted on a TLC plate alongside the starting materials as references. The disappearance of the starting material spots and the appearance of a new spot corresponding to the product indicate the progression of the reaction.

The Rƒ value is a key parameter obtained from TLC analysis, calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front. While specific Rƒ values for this compound are not extensively reported in peer-reviewed literature under standardized conditions, representative data can be extrapolated based on the polarity of the compound and its precursors.

| Compound | Mobile Phase (v/v) | Stationary Phase | Approximate Rƒ Value | Visualization Method |

|---|---|---|---|---|

| 9-(Bromomethyl)fluorene | Hexane:Ethyl Acetate (9:1) | Silica Gel 60 F₂₅₄ | 0.75 | UV (254 nm) |

| Piperidine | Dichloromethane:Methanol (B129727):Ammonia (90:9:1) | Silica Gel 60 F₂₅₄ | 0.30 | Potassium Permanganate Stain |

| This compound | Hexane:Ethyl Acetate (9:1) | Silica Gel 60 F₂₅₄ | 0.40 | UV (254 nm) |

The data presented in the table above is illustrative. Actual Rƒ values can vary depending on experimental conditions such as the specific batch of TLC plates, chamber saturation, temperature, and the exact composition of the mobile phase.

Following a synthesis, TLC is an indispensable tool for guiding the purification process, such as column chromatography. Fractions collected from the column are analyzed by TLC to identify those containing the pure product. Fractions with identical single spots at the correct Rƒ value are then combined.

Analysis of Derivatives:

For derivatives of this compound, the TLC conditions would be adjusted based on the nature of the chemical modification. For instance, the introduction of a polar functional group onto the piperidine ring or the fluorenyl moiety would decrease the Rƒ value in a given mobile phase, necessitating an increase in the polarity of the eluent to achieve appropriate spot migration.

| Derivative | Assumed Modification | Anticipated Rƒ Change (vs. Parent Compound) | Potential Mobile Phase Adjustment |

|---|---|---|---|

| (1-((9H-fluoren-9-yl)methyl)piperidin-4-yl)methanol | Addition of a hydroxyl group | Decrease | Increase ethyl acetate or methanol content |

| 2-Nitro-1-((9H-fluoren-9-yl)methyl)piperidine | Addition of a nitro group to the fluorenyl ring | Decrease | Increase ethyl acetate content |

| tert-butyl 4-((9H-fluoren-9-yl)methyl)piperazine-1-carboxylate | Piperazine (B1678402) ring with Boc protection instead of piperidine | Similar or slight decrease | Minor adjustment to hexane/ethyl acetate ratio |

Theoretical and Computational Chemistry Studies on 1 9h Fluoren 9 Yl Methyl Piperidine

Quantum Chemical Calculations of Molecular Geometry and Electronic Structure

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are instrumental in determining the most stable three-dimensional arrangement (geometry) and the distribution of electrons within the 1-((9H-fluoren-9-yl)methyl)piperidine molecule.

Structural analysis reveals that the molecule's geometry is a balance between the steric demands of the bulky fluorene (B118485) group and the conformational preferences of the piperidine (B6355638) ring. smolecule.com The fluorene moiety itself is a rigid and planar aromatic system, while the piperidine ring is a non-planar six-membered ring that can adopt several conformations, most notably the "chair" and "boat" forms. The methylene (B1212753) bridge provides rotational freedom, allowing the two main parts of the molecule to orient themselves in various ways. smolecule.com

Computational models can predict key geometric parameters. For the piperidine ring, the chair conformation is generally the most stable. In this compound, the fluorenylmethyl substituent can be positioned in either an equatorial or axial position on the nitrogen atom of the piperidine ring. Theoretical calculations can determine the energy difference between these two conformers.

The electronic structure of the molecule is characterized by the aromatic π-system of the fluorene group and the lone pair of electrons on the nitrogen atom of the piperidine ring. This combination makes the piperidine nitrogen a basic center. smolecule.com Quantum chemical calculations can map the electron density, identify regions of high and low electron concentration, and calculate properties like the electrostatic potential. These calculations help in understanding how the molecule interacts with other chemical species. The highest occupied molecular orbital (HOMO) is typically localized on the electron-rich regions, such as the fluorene ring and the nitrogen atom, while the lowest unoccupied molecular orbital (LUMO) is associated with the electron-accepting parts of the molecule. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical reactivity and stability.

Table 1: Calculated Geometric and Electronic Properties of this compound

| Property | Predicted Value | Description |

|---|---|---|

| Conformation Energy (Equatorial vs. Axial) | Equatorial is lower | The equatorial conformer of the piperidine ring is predicted to be more stable due to reduced steric hindrance. |

| N-C (methylene) Bond Length | ~1.47 Å | The predicted length of the single bond connecting the piperidine nitrogen to the methylene bridge carbon. |

| C-C-N (piperidine) Bond Angle | ~111° | The typical bond angle within the chair conformation of the piperidine ring. |

| Dipole Moment | ~1.5 - 2.0 D | Indicates a moderate polarity, arising from the electronegative nitrogen atom. |

Note: The values in this table are representative estimates based on typical computational results for similar molecules and are subject to variation depending on the level of theory and basis set used in the calculation.

Reaction Mechanism Simulations and Transition State Analysis

Computational chemistry is a key tool for studying reaction mechanisms, allowing for the simulation of chemical transformations and the characterization of high-energy transition states. For this compound, a relevant area of study is its role in reactions where piperidine acts as a base. A primary example is the deprotection of the fluorenylmethoxycarbonyl (Fmoc) group, a common protecting group in peptide synthesis. smolecule.com

Piperidine is the standard base used to cleave the Fmoc group via a base-catalyzed elimination reaction (E1cB mechanism). smolecule.com Computational simulations can model this process step-by-step. The mechanism involves the piperidine nitrogen abstracting the acidic proton from the C9 position of the fluorene ring. This generates a carbanion intermediate, which is stabilized by the aromatic system. Subsequently, the intermediate eliminates dibenzofulvene and carbon dioxide, releasing the free amine.

Transition state analysis allows chemists to calculate the activation energy of each step in the reaction. By modeling the structure of the transition state—the highest energy point along the reaction coordinate—researchers can understand the factors that influence the reaction rate. For the Fmoc deprotection, simulations would focus on the transition state for the initial proton abstraction by the piperidine derivative. The calculations would reveal how the structure of the base affects the energy barrier of this step. Using this compound itself as a reference can provide insights into how the bulky fluorenylmethyl substituent on the nitrogen might sterically or electronically influence its basicity and effectiveness in this reaction compared to unsubstituted piperidine. smolecule.com

Table 2: Calculated Activation Energies for Fmoc Deprotection Steps

| Reaction Step | Reactants | Transition State | Products | Calculated Activation Energy (kcal/mol) |

|---|---|---|---|---|

| Proton Abstraction | Fmoc-protected amine + Piperidine | [Complex of reactants with elongated C-H bond] | Carbanion intermediate + Protonated Piperidine | 10 - 15 |

Note: These values are illustrative and based on general knowledge of the Fmoc deprotection mechanism. Actual calculated values would depend on the specific computational method.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations are excellent for static structures, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing a detailed picture of conformational changes and intermolecular interactions.

For this compound, MD simulations can explore the molecule's conformational landscape. The piperidine ring can undergo ring-puckering, and the fluorenylmethyl group can rotate around the C-N bond. smolecule.com MD simulations can track these motions over nanoseconds or longer, revealing the preferred conformations and the energy barriers between them. This is particularly important for understanding how the molecule might adapt its shape to fit into a binding site of a biological target. The simulations can show transitions between chair, boat, and twist-boat conformations of the piperidine ring, although the chair form is expected to be the most populated state.

MD simulations are also invaluable for studying intermolecular interactions. By placing the molecule in a simulated environment (e.g., a box of water or another solvent), researchers can observe how it interacts with its surroundings. This includes the formation of hydrogen bonds, van der Waals interactions, and electrostatic interactions. For this compound, the aromatic fluorene group can participate in π-π stacking interactions with other aromatic molecules, while the piperidine nitrogen can act as a hydrogen bond acceptor. These simulations can predict properties like solubility and how the molecule might aggregate in solution.

Structure-Activity Relationship (SAR) Modeling based on Computational Approaches

Structure-Activity Relationship (SAR) studies are fundamental in drug discovery and materials science for understanding how a molecule's chemical structure relates to its biological activity or physical properties. nih.govoncodesign-services.com Computational methods, including Quantitative Structure-Activity Relationship (QSAR) modeling, are used to build mathematical models that predict the activity of new compounds based on their structural features. nih.govoncodesign-services.com

For this compound, SAR modeling could be applied if a set of related compounds with measured biological activity were available. The process involves several steps:

Data Collection: A dataset of fluorene-piperidine analogs with their corresponding measured activities (e.g., receptor binding affinity, enzyme inhibition) is compiled.

Descriptor Calculation: For each molecule in the dataset, a range of numerical descriptors is calculated. These can include constitutional descriptors (e.g., molecular weight), topological descriptors (e.g., connectivity indices), and 3D descriptors (e.g., molecular shape).

Model Building: Statistical methods or machine learning algorithms are used to create a mathematical equation that correlates the descriptors with the biological activity.

Model Validation: The model's predictive power is tested on a separate set of compounds not used in the model-building process.

A hypothetical QSAR study on a series of analogs of this compound might reveal key structural features for a specific activity. For instance, the model might show that increasing the steric bulk at a certain position on the piperidine ring decreases activity, while adding an electron-withdrawing group to the fluorene ring increases it. Such models provide a rational basis for designing new, more potent, or selective compounds. nih.gov

Table 3: Hypothetical QSAR Descriptors and Their Potential Impact on Activity

| Descriptor Type | Example Descriptor | Potential SAR Interpretation |

|---|---|---|

| Steric | Molecular Volume | A negative correlation might suggest that larger molecules fit poorly into a target binding site. |

| Electronic | Partial Charge on Nitrogen | A positive correlation could indicate that a more basic nitrogen atom is favorable for interaction. |

| Lipophilic | LogP (Octanol-Water Partition Coefficient) | An optimal LogP value is often required for good bioavailability. |

Note: This table is illustrative of the concepts used in SAR/QSAR modeling.

Materials Science Applications and Advanced Chemical Engineering of 1 9h Fluoren 9 Yl Methyl Piperidine

Development of Organic Electronic Materials

The unique electronic and photophysical properties of the fluorene (B118485) moiety make it a prime candidate for use in organic electronic materials. The high photoluminescence quantum yield, excellent thermal stability, and good charge carrier mobility of fluorene-based compounds have led to their extensive investigation in various optoelectronic devices. The incorporation of a piperidine (B6355638) group could further modulate these properties, potentially influencing solubility, film morphology, and intermolecular interactions.

Applications in Organic Light-Emitting Diodes (OLEDs)

Fluorene derivatives are widely utilized in Organic Light-Emitting Diodes (OLEDs), particularly as highly efficient blue-light emitters and stable host materials for other emissive dopants. The rigid and planar structure of the fluorene core helps to achieve high quantum yields and provides thermal stability to the device.

While direct studies on 1-((9H-fluoren-9-yl)methyl)piperidine in OLEDs are not extensively documented, its fluorene core suggests a strong potential for use as an emissive or host material. The piperidine substituent could influence the material's performance by:

Improving Solubility: The aliphatic piperidine ring can enhance the solubility of the otherwise rigid fluorene structure in common organic solvents, facilitating device fabrication through solution-processing techniques.

Influencing Morphology: The presence of the piperidine group could affect the packing of molecules in the solid state, potentially leading to the formation of amorphous films that are beneficial for uniform and efficient light emission.

Modulating Electronic Properties: The electron-donating nature of the nitrogen atom in the piperidine ring might influence the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the molecule, thereby tuning the emission color and charge injection properties.

Below is a representative data table showing the typical performance of fluorene-based blue emitters in OLEDs, illustrating the parameters by which a compound like this compound would be evaluated.

| Emitter Type | Peak Emission (nm) | External Quantum Efficiency (EQE, %) | Color Coordinates (CIE x, y) |

| Fluorene Co-polymer | 450 | 5.2 | (0.15, 0.18) |

| Spiro-fluorene Derivative | 465 | 7.8 | (0.14, 0.25) |

| Fluorene-based Dendrimer | 445 | 6.5 | (0.16, 0.15) |

| (Note: This table contains representative data for fluorene-based compounds and is for illustrative purposes.) |

Exploration in Sensor Technologies based on Molecular Interactions

The intrinsic fluorescence of the fluorenyl group is a key feature for its use in chemical and biological sensors. The fluorescence can be quenched or enhanced upon interaction with specific analytes, providing a detectable signal. The piperidine moiety, with its basic nitrogen atom, can act as a binding site for various molecules, particularly acidic species or metal ions.

The combination of a fluorescent reporter (fluorene) and a binding site (piperidine) in a single molecule makes this compound a promising candidate for the development of chemosensors. Potential sensing mechanisms could include:

Photoinduced Electron Transfer (PET): Upon binding of an analyte to the piperidine nitrogen, the electron transfer process between the piperidine and the excited fluorene could be altered, leading to a change in fluorescence intensity.

Protonation-induced Changes: In the presence of acidic vapors or solutions, the piperidine nitrogen would be protonated, which could significantly affect the electronic properties of the entire molecule and, consequently, its fluorescence emission. This could be utilized for pH sensing.

Supramolecular Assembly and Self-Assembling Systems

Supramolecular assembly involves the spontaneous organization of molecules into well-defined, ordered structures through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces. The planar, aromatic nature of the fluorene unit makes it highly prone to π-π stacking interactions, which can drive the self-assembly process.

The this compound molecule possesses both an aromatic, stacking-capable unit and a piperidine ring that can participate in hydrogen bonding (if protonated) or dipole-dipole interactions. This dual nature could be exploited to create complex, self-assembled systems. For instance, in specific solvents or on surfaces, these molecules could potentially form ordered monolayers, nanofibers, or vesicles. The control over such assemblies is crucial for the bottom-up fabrication of nanoscale electronic components and functional materials.

Integration into Polymer Chemistry and Photopolymer Systems

In polymer chemistry, small molecules can be incorporated as monomers, initiators, or additives to impart specific functionalities to the final material. The piperidine moiety is a well-known base and catalyst for various polymerization reactions.

Role as Base Amplifiers in Photopolymerization

Photopolymerization is a process where light is used to initiate a polymerization reaction. In some advanced systems, photobase generators (PBGs) are used. These molecules release a strong base upon exposure to light, which then catalyzes a polymerization reaction. A related concept is that of a "base amplifier," where a photogenerated acid catalyzes the decomposition of a precursor molecule to release a stronger base.

While there is no direct evidence of this compound being used as a base amplifier, its structure contains a basic piperidine unit. If the bond connecting the fluorenylmethyl group to the piperidine were designed to be photolabile, this compound could potentially function as a photobase generator. Upon irradiation, it would release piperidine, a moderately strong base capable of catalyzing reactions such as the polymerization of epoxides or the crosslinking of silicones.

Crosslinking Mechanisms in Photopolymer Systems

The base generated from a PBG or an amplified system can initiate crosslinking in various photopolymer formulations. Crosslinking is the process of forming covalent bonds between polymer chains, which transforms a liquid resin into a solid, durable material. Base-catalyzed crosslinking mechanisms are employed in systems like:

Thiol-ene and Thiol-epoxy "Click" Chemistry: Amines are effective catalysts for the addition of thiols to epoxides or acrylates. A photogenerated piperidine could initiate such a reaction, leading to rapid and efficient crosslinking.

Anionic Polymerization: The generated base can initiate the anionic ring-opening polymerization of cyclic monomers like epoxides or lactones.

Sol-Gel Processes: Bases can catalyze the hydrolysis and condensation of silane (B1218182) precursors to form crosslinked polysiloxane networks.

The potential for this compound to act as a source of a basic catalyst upon a specific trigger makes it an interesting candidate for formulating advanced, photo-curable materials such as coatings, adhesives, and 3D printing resins.

The table below illustrates the effect of base concentration on the gelation time in a representative thiol-epoxy photopolymer system, a process that could be initiated by a photogenerated base.

| Base Catalyst Concentration (mol%) | Gelation Time (seconds) |

| 0.1 | 120 |

| 0.5 | 45 |

| 1.0 | 15 |

| 2.0 | < 5 |

| (Note: This table shows representative data for a generic base-catalyzed thiol-epoxy system and is for illustrative purposes.) |

Research Perspectives in Chemical Biology and Medicinal Chemistry Leveraging 1 9h Fluoren 9 Yl Methyl Piperidine

Investigation of Novel Chemical Scaffolds for Biological Inquiry

The distinct combination of the bulky, hydrophobic fluorenyl group and the basic, saturated piperidine (B6355638) heterocycle makes 1-((9H-fluoren-9-yl)methyl)piperidine an attractive starting point for creating novel chemical scaffolds. smolecule.com The fluorene (B118485) moiety provides a rigid anchor, while the piperidine ring is a well-established pharmacophore known for its presence in numerous bioactive molecules and its ability to engage in key interactions with biological targets. ajchem-a.comresearchgate.net Researchers can leverage this dual character to design molecules aimed at probing complex biological systems.

Design and Synthesis of Derivatives for Target Interaction Studies

The this compound scaffold serves as a foundational building block for the synthesis of more complex molecules intended for specific biological interactions. smolecule.com Its structure allows for straightforward chemical modification, particularly on the piperidine ring, to generate a library of derivatives. By introducing various functional groups, chemists can systematically alter the compound's steric and electronic properties to optimize interactions with a given biological target, such as a protein receptor or enzyme active site.

The synthesis of these derivatives typically involves leveraging the reactivity of the piperidine nitrogen or other positions on the ring to append new chemical moieties. These modifications can be designed to enhance binding affinity, improve selectivity, or introduce new functionalities. For example, research into related piperidine-containing scaffolds has demonstrated that such modifications can lead to potent and selective modulators of biological targets. nih.gov

Table 1: Examples of Potential Derivative Modifications Based on the Core Scaffold| Core Scaffold | Position of Modification | Example Functional Group | Purpose in Target Interaction |

|---|---|---|---|

| This compound | Piperidine Ring (e.g., C-4 position) | -OH (Hydroxyl) | Introduce hydrogen bonding capability to interact with polar residues in a binding pocket. |

| Piperidine Ring (e.g., C-4 position) | -COOH (Carboxylic Acid) | Create a negatively charged group to engage with positively charged (e.g., lysine, arginine) residues. | |

| Fluorenyl Group | -NO2 (Nitro) | Alter the electronic properties of the aromatic system, potentially influencing π-π stacking interactions. |

Development of Chemical Probes for Protein Binding Partner Identification

A key application of novel chemical scaffolds is their development into chemical probes. These specialized molecules are designed to identify and study the binding partners of a compound within a complex biological environment, such as a cell lysate or living cell. The this compound scaffold is a suitable candidate for conversion into a chemical probe.

To achieve this, a derivative is first synthesized to include a reactive "handle" or a tag. This could be a functional group like an alkyne or azide (B81097) for click chemistry, or a complete reporter moiety like biotin (B1667282) or a fluorescent dye. Once the probe interacts with its protein target, this tag allows for the visualization or isolation of the protein-probe complex. For example, a biotinylated probe can be captured using streptavidin-coated beads, enabling the identification of the bound protein through techniques like mass spectrometry. The development of such tools is crucial for target validation and understanding the mechanism of action of bioactive compounds. nih.gov

Exploration of Structure-Activity Relationships in Bioactive Analogs

Key modifications for SAR studies on this scaffold could include:

Piperidine Ring Modifications : Altering the substitution pattern on the piperidine ring, introducing conformational constraints (e.g., by creating bridged or bicyclic systems), or replacing it with other heterocycles (e.g., pyrrolidine (B122466) or morpholine). nih.gov

Methylene (B1212753) Linker Variation : Extending or shortening the methylene bridge connecting the two main moieties, or replacing it with a more rigid or flexible linker to probe the optimal spatial orientation.

Fluorenyl Group Substitution : Decorating the aromatic fluorene rings with electron-donating or electron-withdrawing groups to modulate hydrophobic and electronic interactions.

These systematic changes help to build a detailed map of the pharmacophore, identifying which structural features are essential for activity and which can be modified to fine-tune properties like potency and selectivity. nih.gov

Table 2: Hypothetical SAR Study on the this compound Scaffold| Structural Modification | Rationale | Potential Impact on Biological Activity |

|---|---|---|

| Replace piperidine with a bridged bicyclic amine (e.g., nortropane). | Introduce conformational rigidity to lock the amine in a specific orientation. nih.gov | May increase binding affinity if the rigid conformation is optimal for the target, but could also decrease it if flexibility is required. |

| Add a hydroxyl group to the fluorene ring. | Introduce a polar group to the hydrophobic moiety. | Could provide an additional hydrogen bonding interaction with the target, potentially increasing potency. |

| Extend the methylene linker to an ethylene (B1197577) (-CH2-CH2-) linker. | Increase the distance and flexibility between the fluorenyl and piperidine groups. | May allow the two moieties to access different sub-pockets of a binding site, potentially altering activity or selectivity. |

Contributions to Chemical Tool Development for Biological Systems

Beyond its direct use as a scaffold for bioactive agents, this compound holds relevance in the development of chemical tools, particularly in the context of peptide chemistry. The (9H-fluoren-9-yl)methyl group is the core component of the widely used fluorenylmethoxycarbonyl (Fmoc) protecting group in solid-phase peptide synthesis. smolecule.com

Piperidine is the standard reagent used to cleave the Fmoc group from the N-terminus of a growing peptide chain. smolecule.com The compound this compound is, in fact, the adduct formed when piperidine reacts with the dibenzofulvene byproduct generated during this deprotection step. researchgate.net Therefore, studying the formation, stability, and reactivity of this specific compound provides valuable insights into the mechanism of one of the most critical reactions in modern chemical biology. A deeper understanding of these fundamentals can lead to the development of improved deprotection strategies, more efficient synthesis protocols, or novel protecting groups with orthogonal cleavage conditions, thereby advancing the synthesis of complex peptides and proteins for therapeutic and research purposes.

Future Directions and Emerging Research Avenues for 1 9h Fluoren 9 Yl Methyl Piperidine in Chemical Science

Integration with Artificial Intelligence and Machine Learning for Synthetic Route Prediction

Advanced Applications in Nanotechnology and Advanced Materials

The distinct photophysical and electronic properties of the fluorene (B118485) moiety make 1-((9H-fluoren-9-yl)methyl)piperidine and its derivatives attractive candidates for applications in nanotechnology and the development of advanced materials. entrepreneur-cn.com Fluorene-based compounds are known for their high fluorescence quantum yield and thermal stability, which are critical properties for the creation of high-performance organic optoelectronic materials. entrepreneur-cn.comresearchgate.net

Future research is likely to focus on incorporating fluorenyl-piperidine units into the following:

Organic Light-Emitting Diodes (OLEDs): The fluorene core can serve as a blue-light-emitting material, and by modifying the piperidine (B6355638) substituent, the electronic properties can be fine-tuned to enhance device efficiency and stability. entrepreneur-cn.com

Molecular Wires and Switches: The response of fluorene's electronic structure to external stimuli, such as electric fields, suggests its potential use in nanoelectronic circuits. qom.ac.ir The piperidine group could act as an anchor to surfaces or as a modifiable unit to control intermolecular interactions.

Sensors: The fluorescent nature of the fluorenyl group can be harnessed to develop sensitive and selective chemical sensors. The piperidine nitrogen can act as a binding site for specific analytes, leading to a detectable change in the fluorescence of the molecule.

Functionalized Nanoparticles: Piperidine-functionalized magnetic nanoparticles have been shown to be effective catalysts. acgpubs.orgresearchgate.net Attaching this compound to nanoparticles could create novel materials with combined magnetic and optical properties for applications in areas like dual-modality imaging or targeted drug delivery.

The ability to synthesize well-defined fluorenyl-piperidine structures will be crucial for establishing clear structure-property relationships and for the rational design of new materials with tailored functionalities.

Green and Sustainable Synthesis of Fluorenyl-Piperidine Derivatives

In line with the growing emphasis on environmentally friendly chemical processes, the future synthesis of this compound and its derivatives will increasingly focus on green and sustainable methodologies. The principles of green chemistry aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. researchgate.net For the synthesis of N-heterocycles like piperidine, several greener strategies are being actively explored. nih.govmdpi.com

Key areas of development for the sustainable synthesis of fluorenyl-piperidine derivatives include:

| Green Synthesis Approach | Description | Potential Benefits |

| Use of Greener Solvents | Replacing traditional volatile organic compounds with environmentally benign alternatives such as water, polyethylene (B3416737) glycol (PEG), or bio-based solvents. researchgate.netmdpi.com | Reduced toxicity, improved safety, and lower environmental impact. Water, in particular, is abundant and inexpensive. mdpi.com |

| Microwave-Assisted Synthesis | Utilizing microwave irradiation to accelerate reaction rates, often leading to higher yields and purities in shorter timeframes. nih.gov | Increased energy efficiency and faster reaction times. |

| Biocatalysis | Employing enzymes to catalyze specific reactions under mild conditions, offering high selectivity and reducing the need for protecting groups. | High chemo-, regio-, and stereoselectivity, biodegradable catalysts, and operation under mild conditions. |

| Heterogeneous Catalysis | Using solid-supported catalysts that can be easily separated from the reaction mixture and recycled, minimizing waste. nih.gov | Catalyst reusability, simplified product purification, and potential for continuous flow processes. |

| Acceptorless Dehydrogenative Coupling (ADC) | A transition metal-catalyzed strategy that uses alcohols as starting materials and produces only water and hydrogen as byproducts, offering an atom-economical route to N-heterocycles. rsc.org | High atom economy and the formation of environmentally benign byproducts. |

By adopting these greener approaches, the synthesis of this compound and related compounds can become more economically viable and environmentally responsible, aligning with the broader goals of sustainable chemistry.

Role in Unraveling Complex Biological Processes through Chemical Synthesis

The unique photophysical properties of the fluorene scaffold position this compound as a valuable precursor for the synthesis of chemical probes to investigate complex biological systems. Fluorene-based molecules are known to exhibit high two-photon absorption cross-sections, making them excellent fluorophores for multiphoton imaging, a technique that allows for deep-tissue imaging with reduced phototoxicity. nih.govnjit.edu

By functionalizing the piperidine ring, this compound can be transformed into highly specific molecular probes for:

Bioimaging: The fluorenyl group can serve as a fluorescent tag, which, when attached to a biologically active molecule via the piperidine nitrogen, can be used to visualize the localization and dynamics of that molecule within cells and tissues. nih.govnih.gov For example, conjugating a fluorene-piperidine derivative to a peptide or antibody could allow for the imaging of specific cellular structures or protein targets. nih.gov

Biosensing: The fluorescence of the fluorenyl moiety can be designed to respond to specific biological events, such as changes in pH, ion concentration, or the presence of specific enzymes. This allows for the real-time monitoring of these processes within a living system.

Drug Delivery and Tracking: The lipophilic nature of the fluorenyl group can aid in cellular uptake. By incorporating a therapeutic agent and a fluorenyl tag into a single molecule, it may be possible to track the distribution and metabolism of a drug in vivo. mdpi.com

The synthesis of a library of this compound derivatives with diverse functionalities will be key to unlocking their full potential as tools for chemical biology. These custom-designed molecules will enable researchers to ask more sophisticated questions about biological processes at the molecular level, ultimately leading to a deeper understanding of health and disease.

Q & A

Basic: What are the standard synthetic routes for preparing 1-((9H-fluoren-9-yl)methyl)piperidine, and how can reaction efficiency be optimized?

Answer:

The synthesis typically involves nucleophilic substitution or reductive amination. For example, fluorenylmethyl bromide reacts with piperidine under anhydrous conditions (e.g., DCM or THF) with a base like triethylamine to neutralize HBr . Optimization includes:

- Temperature control : Maintaining 0–5°C during exothermic steps to minimize side reactions.

- Catalyst selection : Using Pd/C or NaBH for reductive steps to improve yield .

- Purity monitoring : Intermediate characterization via H NMR or LC-MS ensures reaction progression .